1,3-Di(berberine-9-O-yl)ethane dibromide is a synthetic compound derived from berberine, a natural alkaloid found in various plants such as goldenseal and barberry. This compound is notable for its potential pharmacological properties, particularly in the fields of oncology and antimicrobial research. The chemical structure of 1,3-Di(berberine-9-O-yl)ethane dibromide indicates that it contains two berberine moieties linked by an ethane bridge, with bromine substituents enhancing its reactivity and biological activity.
The primary source of berberine is from plants belonging to the Berberidaceae family, particularly Berberis species. The synthesis of 1,3-Di(berberine-9-O-yl)ethane dibromide involves chemical modifications of berberine itself, often utilizing various reagents to achieve the desired molecular structure.
1,3-Di(berberine-9-O-yl)ethane dibromide can be classified as:
The synthesis of 1,3-Di(berberine-9-O-yl)ethane dibromide typically involves:
The synthesis may follow a multi-step reaction process:
The molecular structure of 1,3-Di(berberine-9-O-yl)ethane dibromide can be represented as follows:
This structure consists of two berberine units connected by an ethylene bridge with two bromine atoms attached.
Key structural data includes:
1,3-Di(berberine-9-O-yl)ethane dibromide may participate in several chemical reactions:
The reactivity profile can be influenced by the presence of functional groups and the electronic environment created by the berberine moieties. Studies on similar compounds indicate potential interactions with biological macromolecules, enhancing their therapeutic effects.
The mechanism of action for 1,3-Di(berberine-9-O-yl)ethane dibromide is likely related to its ability to interact with cellular targets:
Research indicates that berberine derivatives exhibit significant anticancer activity through mechanisms such as cell cycle arrest and induction of apoptosis in various cancer cell lines .
Relevant data from studies suggest that modifications such as nanoparticle formulations improve both solubility and bioavailability .
1,3-Di(berberine-9-O-yl)ethane dibromide has several potential applications:
Berberine (C₂₀H₁₈NO₄⁺), a benzylisoquinoline alkaloid isolated from plants like Berberis aristata and Coptis chinensis, exhibits diverse pharmacological activities including antimicrobial, hypoglycemic, and lipid-lowering effects [4] [10]. Its planar tetracyclic structure consists of four rings (A-D), with the quaternary ammonium group in ring C and methoxy groups at positions C9 and C10 on ring D being critical for bioactivity [4] [7]. Despite its potential, therapeutic applications are limited by extremely low oral bioavailability (<1%), attributed to poor intestinal absorption, P-glycoprotein efflux, and first-pass metabolism [4] [8].
Dimerization strategies address these limitations by:
Table 1: Evolution of Berberine-Based Pharmacophores
Structural Class | Key Features | Pharmacological Limitations |
---|---|---|
Monomeric berberine | Quaternary ammonium; planar rings; C9/C10 methoxy groups | Low bioavailability (<1%); rapid systemic clearance |
9-O-substituted monomers | Alkyl/acyl chains at C9; neutral charge | Moderate activity (doses 100-200 mg/kg) [3] |
Di(berberine) dimers | Two berberine units linked via C9-O; ethylene bridges; dibromide counterions | Enhanced target affinity; optimized spatial geometry |
The C9 position is preferred for derivatization due to its strategic location on ring D, which influences electronic distribution across the conjugated system while minimally disrupting core pharmacophores. Key advantages include:
Synthetic Route to 9-O-Linked Dimers:
The spatial orientation of berberine dimers critically influences biological activity. Ethylene-bridged isomers exhibit distinct properties:
Electrostatic profile: Close proximity of quaternary ammonium groups enhances charge density [5].
1,3-Di(berberine-9-O-yl)ethane dibromide (C₄₁H₃₆N₂O₈²⁺·2Br⁻; PubChem CID: 11643451):
Table 2: Comparative Analysis of Berberine Dimer Isomers
Property | 1,2-Substituted Dimer | 1,3-Substituted Dimer |
---|---|---|
Molecular formula | C₄₀H₃₄N₂O₈²⁺·2Br⁻ | C₄₁H₃₆N₂O₈²⁺·2Br⁻ |
Bridge length | 2.4 Å (C-C bond) | 3.8 Å (C-C-C bonds) |
Theoretical logP* | ~5.2 (high lipophilicity) | ~4.7 (moderate lipophilicity) |
Target engagement potential | Rigid geometry suited for DNA intercalation | Flexible spacer adapts to enzyme binding sites |
*Predicted using PubChem data [1] [5].
The 1,3-isomer’s extended conformation potentially enables simultaneous engagement with complementary targets (e.g., AMPK and LDLR), explaining its prominence in hypoglycemic and lipid-lowering research [7] [8]. Ligand-based drug design models suggest optimal spacer lengths of 3–6 atoms maximize activity, positioning 1,3-di(berberine)ethane derivatives as lead candidates [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0